4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
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Overview
Description
4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound with a molecular formula of C21H16Cl2N4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-methylphenylhydrazine to form the triazole ring. Finally, the triazole intermediate is coupled with a pyridine derivative under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
- 4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
- 4-{5-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine
Uniqueness
The uniqueness of 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine lies in its specific substituents, which confer distinct chemical properties and biological activities. The presence of the 2,4-dichlorobenzyl group, in particular, enhances its antimicrobial potency compared to similar compounds .
Biological Activity
The compound 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
It features a triazole ring linked to a pyridine moiety and a dichlorobenzyl sulfanyl group. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
- Antifungal Properties : The 1,2,4-triazole scaffold is known for its antifungal activity. Studies have shown that derivatives of this compound exhibit significant inhibition against various fungal strains, including Candida species. The mechanism typically involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .
- Antibacterial Effects : Preliminary studies indicate that the compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it may be more effective than standard antibiotics like vancomycin and ciprofloxacin in certain cases .
- Antiviral Activity : Some triazole derivatives have been reported to possess antiviral properties, particularly against viral strains responsible for respiratory infections. The exact mechanism is often related to interference with viral replication processes .
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-triazole nucleus can exhibit anticancer properties. The compound under discussion has shown potential in inhibiting tumor growth in various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis and inhibit cell proliferation by targeting specific oncogenic pathways .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications on the triazole ring and substituents on the aromatic rings significantly influence biological activity:
- Substituent Variations : The presence of electron-donating groups (e.g., -OH) on the phenyl rings enhances antimicrobial activity.
- Chain Length : The length of alkyl chains attached to the nitrogen atoms in the triazole ring can modulate activity; shorter chains tend to be more effective .
Case Study 1: Antifungal Evaluation
In a recent study evaluating various triazole derivatives, the compound demonstrated an MIC of 0.046 μM against Candida albicans, outperforming traditional antifungal agents .
Case Study 2: Anticancer Assessment
A study conducted on breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 μM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Properties
Molecular Formula |
C21H16Cl2N4S |
---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
4-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C21H16Cl2N4S/c1-14-2-6-18(7-3-14)27-20(15-8-10-24-11-9-15)25-26-21(27)28-13-16-4-5-17(22)12-19(16)23/h2-12H,13H2,1H3 |
InChI Key |
NSJIBLKTBZCGPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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